molecular formula C11H17N5O5 B1211035 N(1)-Methylisoguanosine CAS No. 73027-05-1

N(1)-Methylisoguanosine

Cat. No. B1211035
CAS RN: 73027-05-1
M. Wt: 299.28 g/mol
InChI Key: QPKAXGGZEQOSRT-AFPKLJJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(1)-Methylisoguanosine is a natural product found in Peltodoris nobilis with data available.

Scientific Research Applications

  • Biomarker of Exposure to Methylating Agents : N7-Methyldeoxyguanosine (N7-MedG), a related compound, has been identified as a biomarker of exposure to environmental and endogenous methylating agents. A sensitive assay for quantifying N7-MedG in DNA samples was developed, highlighting its potential use in epidemiological studies to monitor human exposure to methylating agents (Harrison et al., 2001).

  • Mapping of Methylome in mRNA : A study on N7-methylguanosine (m7G), a similar compound, revealed its role in mRNA, particularly in translation, export, and splicing. Advanced techniques like m7G-MeRIP sequencing were used for transcriptome-wide profiling, providing insights into the distribution and function of m7G in human cells (Zhang et al., 2019).

  • Reversible and Dynamic Methylation in mRNA : Research has shown that N(1)-methyladenosine in mRNA is both reversible and dynamic, with implications for potential epigenetic regulation. Techniques like m(1)A-ID-seq have been used for transcriptome-wide analysis, revealing distinct patterns in mRNA modification (Li et al., 2016).

  • RNA Structure and Stability : Studies on compounds like N2,N2-dimethylguanosine have examined their effects on RNA structure and stability. For example, the impact of methylation on the exocyclic amino group of guanine in rRNA and tRNA has been explored, demonstrating its role in altering pairing behavior and controlling pairing modes between nucleobases (Pallan et al., 2008).

  • Bioinformatics Tools for m7G Site Identification : Advanced bioinformatics tools like XG-m7G have been developed for the differentiation of m7G sites in transcriptomes. This machine learning-based approach provides insights into mRNA modification sites, aiding researchers in studies of mRNA modification (Bi et al., 2020).

properties

CAS RN

73027-05-1

Product Name

N(1)-Methylisoguanosine

Molecular Formula

C11H17N5O5

Molecular Weight

299.28 g/mol

IUPAC Name

6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-3,4-dihydropurin-2-one

InChI

InChI=1S/C11H17N5O5/c1-15-8(12)5-9(14-11(15)20)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,9-10,17-19H,2,12H2,1H3,(H,14,20)/t4-,6-,7-,9?,10-/m1/s1

InChI Key

QPKAXGGZEQOSRT-AFPKLJJXSA-N

Isomeric SMILES

CN1C(=C2C(NC1=O)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N

SMILES

CN1C(=C2C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N

Canonical SMILES

CN1C(=C2C(NC1=O)N(C=N2)C3C(C(C(O3)CO)O)O)N

synonyms

1-methylisoguanosine
doridosine
N(1)-methylisoguanosine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N(1)-Methylisoguanosine
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N(1)-Methylisoguanosine
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